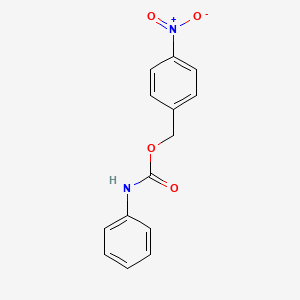

4-Nitrobenzyl carbanilate

Description

4-Nitrobenzyl carbanilate is a carbanilate derivative characterized by a benzyl group substituted with a nitro (-NO₂) moiety at the para position of the aromatic ring. Its molecular structure combines a carbamate functional group (R-O-C(O)-NHR') with a nitrobenzyl moiety, which confers distinct electronic and steric properties.

Structure

3D Structure

Properties

CAS No. |

74109-32-3 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl N-phenylcarbamate |

InChI |

InChI=1S/C14H12N2O4/c17-14(15-12-4-2-1-3-5-12)20-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17) |

InChI Key |

GBPNLOVPSNSXQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl carbanilate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl carbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Reduction: The primary product is 4-aminobenzyl carbanilate.

Substitution: Depending on the nucleophile used, various substituted benzyl carbanilates can be formed.

Scientific Research Applications

- Antimicrobial Properties : Studies have shown that 4-nitrobenzyl carbanilate exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This broad-spectrum antimicrobial activity suggests potential applications in pharmaceuticals and agriculture as an antimicrobial agent.

- Cytotoxicity : In vitro studies on human cancer cell lines, such as MCF-7 (breast cancer), have demonstrated that this compound can significantly reduce cell viability. The IC50 value was found to be approximately 25 µM, indicating its potential as an anticancer agent.

Agricultural Applications

This compound has been explored for its use as a pesticide. Its systemic properties allow it to be absorbed by plants and translocated to areas affected by pests. This characteristic makes it effective against various agricultural pests while minimizing harm to beneficial insects .

Environmental Studies

Research has indicated that compounds like this compound can be studied for their environmental impact, particularly regarding biodegradation and toxicity in aquatic systems. Understanding the degradation pathways of this compound can help assess its long-term effects on ecosystems .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers treated MCF-7 cells with varying concentrations of this compound over a period of 48 hours. The results showed a dose-dependent reduction in cell viability, highlighting its potential for further development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl carbanilate primarily involves the reduction of the nitro group to an amine group. This reduction can be catalyzed by enzymes such as nitroreductases, which are present in certain biological systems. The resulting amine group can then participate in further chemical reactions, leading to the release of active compounds. This mechanism is particularly useful in the design of prodrugs and enzyme-triggered drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbanilates

Carbanilates share a common carbamate backbone but differ in substituents, which critically influence their chemical behavior and biological activity. Below is an analysis of 4-nitrobenzyl carbanilate relative to two structurally related compounds from the provided evidence:

Key Structural Features:

- This compound : Para-nitrobenzyl group (strong electron-withdrawing) attached to the carbamate nitrogen.

- Isopropyl N-phenylcarbamate (IPC) (): Isopropyl and phenyl groups (moderate electron-donating and neutral substituents, respectively).

- Ethyl 4-chloro-3-trifluoromethylcarbanilate (): Ethyl group, chloro (-Cl), and trifluoromethyl (-CF₃) substituents (electron-withdrawing and hydrophobic).

Functional Implications:

Chloro and trifluoromethyl groups in the ethyl derivative () also withdraw electrons but to a lesser extent than nitro, suggesting intermediate reactivity .

Biological Activity :

- IPC () disrupts spindle microtubule orientation in plant cells at 10 ppm without destroying microtubules, unlike colchicine . This highlights substituent-dependent mechanisms: IPC’s isopropyl group may facilitate membrane penetration, while nitro groups could alter target binding affinity.

This may limit this compound’s utility in biological systems unless formulated with solubilizing agents.

Data Table: Comparative Analysis of Key Carbanilate Derivatives

Research Findings and Mechanistic Insights from Related Compounds

- Microtubule Modulation by IPC (): IPC induces radial microtubule arrays in Haemanthus endosperm cells, suggesting a unique mechanism distinct from microtubule-destroying agents like colchicine. This implies that carbanilates with bulky alkyl/aryl groups (e.g., isopropyl) may stabilize non-canonical microtubule conformations .

Electron-Withdrawing Substituents :

The ethyl derivative () contains chloro and trifluoromethyl groups, which enhance stability against hydrolysis compared to nitro-substituted analogs. Such derivatives are often used in agrochemicals or pharmaceuticals where prolonged activity is desired .Hypothetical Mechanisms for this compound : The nitro group’s strong electron-withdrawing nature could facilitate nucleophilic attack at the carbamate carbonyl, making it a candidate for photoactivated or enzyme-triggered release in prodrug designs. However, experimental validation is required.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-nitrobenzyl carbanilate, and how can purity be optimized?

- Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, derivatives like 2-(p-nitrophenylsulfonyl)ethyl carbanilate are synthesized by reacting precursors (e.g., sulfonyl chlorides) with carbanilate intermediates, followed by recrystallization using solvents like benzene-nitroethane (1:1) to achieve purity (mp 167–169°C) . Electrochemical carboxylation under mild conditions (e.g., CO₂ fixation with amines) is an alternative method, offering higher selectivity and reduced byproducts . Purity optimization requires iterative recrystallization, TLC monitoring, and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Example Synthesis Conditions :

| Precursor | Solvent System | Purification Method | Yield | Melting Point |

|---|---|---|---|---|

| Sulfonyl chloride + carbanilate | Benzene-nitroethane (1:1) | Recrystallization | ~75% | 167–169°C |

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- Elemental Analysis : Validate stoichiometry (e.g., C: 51.42%, H: 4.03%, N: 8.00% for related compounds) .

- Spectroscopy : IR for carbamate C=O stretches (~1700 cm⁻¹) and NMR for nitrobenzyl proton environments (e.g., aromatic δ 7.5–8.5 ppm).

- Chromatography : HPLC or GC-MS to assess purity and detect side products.

- Thermal Analysis : Melting point determination and DSC for stability profiling .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamics be systematically studied for this compound reactions?

- Answer : Use second-order rate plots (log(1/𝑢) vs. time) to determine rate constants (𝑘), and calculate activation energy (𝐸ₐ) via the Arrhenius equation. For example, equilibrium constants (𝐾) for phenyl isocyanate/carbanilate reactions remain stable (~18.0) across temperatures (128°C), enabling thermodynamic parameter extraction (Δ𝐻, Δ𝑆) .

Example Kinetic Data :

| Temperature (°C) | Rate Constant (𝑘, s⁻¹) | Equilibrium Constant (𝐾) |

|---|---|---|

| 100 | 2.5 × 10⁻³ | 17.5 |

| 128 | 5.8 × 10⁻³ | 18.0 |

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting melting points or spectral peaks)?

- Answer : Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:

- Repetition : Synthesize multiple batches under controlled conditions.

- Cross-Validation : Combine techniques (e.g., XRD for crystallinity, NMR for structural confirmation).

- Purity Assessment : Compare elemental analysis with theoretical values and use DSC to detect polymorphs .

Q. What experimental design considerations are essential for studying this compound in enzymatic assays?

- Answer : Analogous to p-nitrophenyl phosphate (PNPP), this compound can act as a chromogenic substrate. Design assays with:

- Controls : Blank reactions (enzyme-free) and reference substrates (e.g., PNPP).

- Kinetic Parameters : Measure initial rates (𝑣₀) at varying substrate concentrations to calculate 𝑘ₐₜ and 𝐾ₘ.

- pH Optimization : Test buffered conditions (e.g., pH 7–9) to match enzyme activity .

Q. How can electrochemical methods be applied to modify or functionalize this compound?

- Answer : Electrocarboxylation using CO₂ and amines under mild potentials (e.g., -2.0 V vs. Ag/AgCl) enables carboxylation at the carbanilate group. This method avoids harsh reagents and improves selectivity for green chemistry applications .

Methodological Guidance

Q. What statistical approaches ensure reproducibility in synthesizing this compound?

- Answer : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time, temperature, and precursor concentration. Ensure sample sizes ≥3 replicates per condition to assess variance .

Q. How to validate the stability of this compound under storage conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products (e.g., nitrobenzyl alcohol) against fresh samples. Store in amber vials at -20°C with desiccants to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.